

A Spectroscopic Comparison of 5-Formyl-2-furancarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Formyl-2-furancarboxylic Acid

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **5-Formyl-2-furancarboxylic acid** (FFCA) and its key derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for obtaining this information, and visual workflows to aid in experimental design.

5-Formyl-2-furancarboxylic acid (FFCA) is a versatile bio-based platform chemical with significant potential in the synthesis of pharmaceuticals, polymers, and fine chemicals. A thorough understanding of its spectroscopic properties, and those of its derivatives, is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of FFCA and its derivatives using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Formyl-2-furancarboxylic acid** and a selection of its common derivatives. These derivatives include the methyl and ethyl esters, which are common intermediates in synthesis, and 2,5-Furandicarboxylic acid (FDCA), a key oxidation product.

¹H NMR Spectral Data (DMSO-d₆)

Compound	δ (ppm) and Multiplicity (J in Hz)
5-Formyl-2-furancarboxylic acid (FFCA)	~9.7 (s, 1H, -CHO), ~7.5 (d, 1H, furan-H), ~7.3 (d, 1H, furan-H), ~13.5 (br s, 1H, -COOH)
Methyl 5-formyl-2-furoate	9.71 (s, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.42 (d, J=3.8 Hz, 1H), 3.90 (s, 3H)
Ethyl 5-formyl-2-furoate	9.70 (s, 1H), 7.48 (d, J=3.7 Hz, 1H), 7.39 (d, J=3.7 Hz, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H)
2,5-Furandicarboxylic acid (FDCA)[1]	7.28 (s, 2H), 13.5 (br s, 2H)[1]

¹³C NMR Spectral Data (DMSO-d₆)

Compound	δ (ppm)
5-Formyl-2-furancarboxylic acid (FFCA)	~178 (-CHO), ~159 (-COOH), ~153 (furan-C), ~148 (furan-C), ~122 (furan-C), ~119 (furan-C)
Methyl 5-formyl-2-furoate	178.1, 158.5, 153.0, 147.9, 121.8, 119.5, 52.8
Ethyl 5-formyl-2-furoate	178.2, 158.1, 153.2, 148.1, 121.6, 119.3, 61.7, 14.1
2,5-Furandicarboxylic acid (FDCA)[1]	158.8, 147.0, 118.3[1]

IR Spectral Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)
5-Formyl-2-furancarboxylic acid (FFCA)	~3100-2500 (br, O-H), ~1720 (C=O, acid), ~1680 (C=O, aldehyde), ~1580, 1470 (C=C, furan)
Methyl 5-formyl-2-furoate	~2850, 2750 (C-H, aldehyde), ~1725 (C=O, ester), ~1685 (C=O, aldehyde), ~1580, 1475 (C=C, furan)
Ethyl 5-formyl-2-furoate	~2860, 2760 (C-H, aldehyde), ~1720 (C=O, ester), ~1680 (C=O, aldehyde), ~1585, 1470 (C=C, furan)
2,5-Furandicarboxylic acid (FDCA) ^[2]	~3100-2500 (br, O-H), ~1680 (C=O, acid), ~1580, 1460 (C=C, furan) ^[2]

UV-Vis Spectral Data

Compound	λ_{max} (nm) in Ethanol	Molar Absorptivity (ϵ , L mol ⁻¹ cm ⁻¹)
5-Formyl-2-furancarboxylic acid (FFCA)	~280	~15,000
Methyl 5-formyl-2-furoate	~278	~16,000
Ethyl 5-formyl-2-furoate	~279	~16,500
2,5-Furandicarboxylic acid (FDCA)	~265	~18,000

Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-Formyl-2-furancarboxylic acid (FFCA)	140	123, 111, 95, 83, 65, 39
Methyl 5-formyl-2-furoate	154	123, 111, 95, 83, 65, 39
Ethyl 5-formyl-2-furoate	168	123, 111, 95, 83, 65, 39
2,5-Furandicarboxylic acid (FDCA)[3]	156	139, 112, 95, 67, 39[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required compared to ¹H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- **Data Acquisition:** Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the sample in a UV-transparent solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Fill a quartz cuvette with the pure solvent to be used as a blank and another with the sample solution. Record the absorbance spectrum over a wavelength range of 200-400 nm.
- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

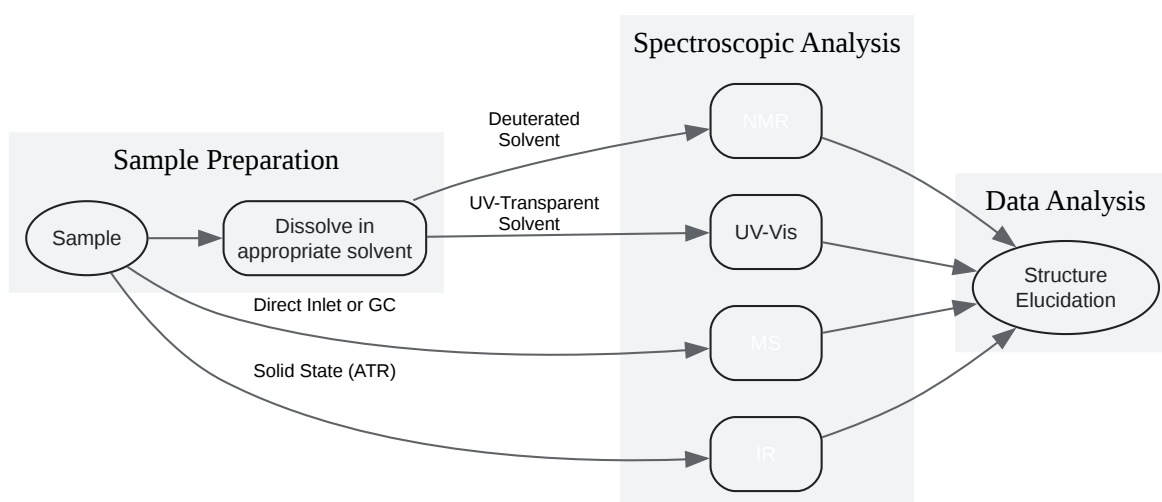
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for volatile derivatives).

- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 35-300).
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to confirm the structure. The fragmentation of furan derivatives often involves the loss of substituents and cleavage of the furan ring.

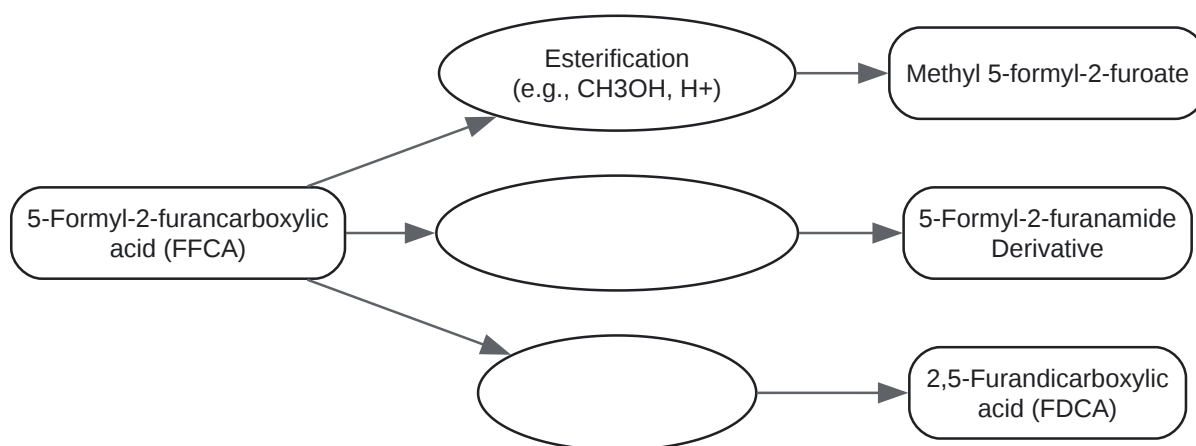
Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of FFCA and a potential synthetic pathway.



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Caption: Workflow for the spectroscopic analysis of FFCA and its derivatives.



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Caption: Potential synthetic pathways for FFCA derivatives.

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- To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Formyl-2-furancarboxylic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017741#spectroscopic-comparison-of-5-formyl-2-furancarboxylic-acid-and-its-derivatives]

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